Kingianoside C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

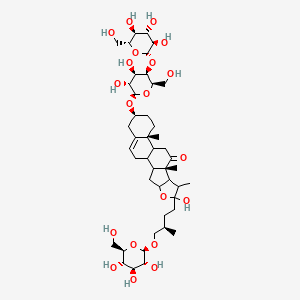

Kingianoside C is a steroidal saponin compound isolated from the fresh rhizomes of Polygonatum kingianum, a plant belonging to the Liliaceae family . This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields.

Métodos De Preparación

Kingianoside C is typically isolated from the rhizomes of Polygonatum kingianum through a series of chromatographic techniques. The crude saponin fraction is obtained using macroporous resin and silica gel RP-C18 column chromatography, followed by preparative high-performance liquid chromatography (HPLC) to purify the compound

Análisis De Reacciones Químicas

Hydrolysis of Glycosidic Bonds

Saponins undergo hydrolysis under acidic or enzymatic conditions, cleaving the glycosidic bonds between the aglycone and sugar units. For example, Kingianoside D (a related saponin) undergoes hydrolysis to release its aglycone and sugar components. While specific hydrolysis data for Kingianoside C is not explicitly detailed in the literature, analogous reactions in saponins suggest similar behavior.

Oxidative Degradation

Oxidative reactions may occur under processing conditions, such as dehydration or Maillard reactions, particularly during traditional medicinal preparation. Studies on Polygonatum species highlight oxidative decomposition as a key mechanism during processing stages .

Retro–Diels–Alder (RDA) Reactions

High-energy collisions (e.g., during mass spectrometry) can induce RDA cleavage in saponins, leading to characteristic fragment ions. While this mechanism is well-documented for flavonoids in Polygonatum species , its relevance to this compound remains unconfirmed due to limited direct evidence.

Flavonoid Pathway Interactions

Transcriptomic analyses of P. kingianum reveal genes like CHS (chalcone synthase) and DFR (dihydroflavonol reductase) involved in flavonoid biosynthesis . Although this compound is a saponin, its co-occurrence with flavonoids (e.g., naringenin chalcone) in Polygonatum rhizomes suggests potential metabolic interplay.

Structural Similarity to Other Kingianosides

This compound shares structural features with other saponins in the genus, such as Kingianoside D and H, which are characterized by steroidal aglycones and glycosylation patterns . This structural homology implies conserved reactivity patterns, including susceptibility to hydrolysis and oxidation.

Processing-Induced Variations

Studies on Polygonatum cyrtonema demonstrate that processing stages (e.g., thermal treatment) induce hydrolysis, polymerization, and Maillard reactions in polysaccharides and secondary metabolites . While focused on flavonoids and polysaccharides, these findings highlight the importance of processing conditions in stabilizing or degrading saponins like this compound.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a model compound for studying the structure and function of steroidal saponins.

Industry: The compound’s unique structure makes it a valuable reference standard in the quality control of herbal medicines and supplements.

Mecanismo De Acción

The mechanism of action of Kingianoside C involves its interaction with cellular membranes and enzymes. It is believed to exert its effects by modulating the activity of specific enzymes and receptors involved in inflammatory and oxidative stress pathways . The molecular targets and pathways involved in its action are still under investigation.

Comparación Con Compuestos Similares

Kingianoside C is one of several furostanol saponins isolated from Polygonatum kingianum. Similar compounds include Kingianoside D, Kingianoside E, and 22-hydroxylwattinoside C . These compounds share a similar steroidal backbone but differ in their glycosidic moieties, which contribute to their unique biological activities. This compound is unique due to its specific glycosylation pattern, which influences its solubility and bioavailability.

Propiedades

Número CAS |

145854-04-2 |

|---|---|

Fórmula molecular |

C45H72O20 |

Peso molecular |

933.0 g/mol |

Nombre IUPAC |

(7S,9S,13R,16S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-10-one |

InChI |

InChI=1S/C45H72O20/c1-18(17-59-40-36(55)33(52)31(50)26(14-46)61-40)7-10-45(58)19(2)30-25(65-45)12-24-22-6-5-20-11-21(8-9-43(20,3)23(22)13-29(49)44(24,30)4)60-41-38(57)35(54)39(28(16-48)63-41)64-42-37(56)34(53)32(51)27(15-47)62-42/h5,18-19,21-28,30-42,46-48,50-58H,6-17H2,1-4H3/t18-,19+,21+,22?,23?,24?,25?,26-,27-,28-,30?,31-,32-,33+,34+,35-,36-,37-,38-,39+,40-,41-,42+,43+,44-,45?/m1/s1 |

Clave InChI |

KQBLCRWJBXIFBJ-UZYOSAQZSA-N |

SMILES isomérico |

C[C@H]1C2C(CC3[C@@]2(C(=O)CC4C3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)C)C)OC1(CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O |

SMILES canónico |

CC1C2C(CC3C2(C(=O)CC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.